molecular formula C12H16N2O2 B2737222 N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide CAS No. 2305466-42-4

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide

Cat. No.: B2737222
CAS No.: 2305466-42-4
M. Wt: 220.272
InChI Key: NJOPEONWMOMZDN-UHFFFAOYSA-N
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Description

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C13H16N2O2 It is characterized by the presence of a pyridine ring substituted with methoxy and dimethyl groups, and an amide linkage to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3,5-dimethylpyridine and prop-2-enamide.

    Reaction Conditions: The reaction is carried out under inert gas conditions to prevent oxidation. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3,5-dimethylpyridine: A precursor in the synthesis of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide.

    N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]acetamide: A structurally similar compound with an acetamide group instead of a prop-2-enamide group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-5-11(15)14-7-10-9(3)12(16-4)8(2)6-13-10/h5-6H,1,7H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPEONWMOMZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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